Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Medicinal Chemistry Positional Isomerism Drug Design

Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate (C19H17NO4S, MW ~355.4) is a synthetic small molecule belonging to the oxathiin carboxanilide class. Its core structure combines a 3-phenyl-5,6-dihydro-1,4-oxathiin heterocycle with an ortho-substituted methyl benzoate moiety via a carbonylamino (–CONH–) linker.

Molecular Formula C19H17NO4S
Molecular Weight 355.4 g/mol
Cat. No. B12174595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
Molecular FormulaC19H17NO4S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=C(SCCO2)C3=CC=CC=C3
InChIInChI=1S/C19H17NO4S/c1-23-19(22)14-9-5-6-10-15(14)20-18(21)16-17(25-12-11-24-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21)
InChIKeyUDWUUCOJCZYCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate – Procurement-Relevant Overview of an Ortho-Substituted Oxathiin Carboxanilide


Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate (C19H17NO4S, MW ~355.4) is a synthetic small molecule belonging to the oxathiin carboxanilide class . Its core structure combines a 3-phenyl-5,6-dihydro-1,4-oxathiin heterocycle with an ortho-substituted methyl benzoate moiety via a carbonylamino (–CONH–) linker. This structural architecture places it at the intersection of two well-studied pharmacophore families: the succinate dehydrogenase inhibitor (SDHI) fungicides typified by carboxin [1] and the non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) exemplified by UC84 [2]. The ortho-ester substitution pattern distinguishes it from the more commonly catalogued para-substituted regioisomer (CAS 1010930-29-6), creating differential intramolecular hydrogen-bonding capacity and steric profiles that directly influence target binding and physicochemical behaviour.

Why Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate Cannot Be Casually Replaced by In-Class Oxathiin Carboxanilides


Oxathiin carboxanilides occupy a deceptive chemical space where seemingly minor structural modifications produce large shifts in target selectivity and potency. Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) is a narrow-spectrum agricultural SDHI fungicide with a reported Ki of 0.5 µM against succinate dehydrogenase [1], while its regioisomeric benzoate-bearing analog UC84 (isopropyl 2-chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate) exhibits an EC50 of 0.015 µg/mL against HIV-1 IIIB, acting as an NNRTI [2]. The present compound differs from both by carrying a 3-phenyl substituent on the oxathiin ring (versus 2-methyl), a 2-carbomethoxy group on the anilide phenyl ring (versus 5-substitution in UC84), and a thioether oxidation state (versus the 4,4-dioxide sulfone form, MW 387.4 ). These three variables—positional isomerism, ester substitution pattern, and sulfur oxidation state—are known from structure-activity studies to independently modulate binding to succinate dehydrogenase vs. HIV reverse transcriptase vs. sigma receptors [3]. Generic substitution therefore carries a high risk of losing the desired activity profile or introducing unintended off-target effects.

Quantitative Differentiation Evidence for Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate Against Closest Analogs


Ortho- vs. Para-Aminobenzoate Regioisomerism: Molecular Recognition and Solubility Divergence

The target compound is the ortho-substituted methyl 2-aminobenzoate (anthranilate) regioisomer, whereas the commercially catalogued analog Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate (CAS 1010930-29-6 ) is the para-isomer. Both share the identical molecular formula C19H17NO4S and molecular weight 355.4 g/mol [1]. However, the ortho-ester position introduces a strong intramolecular N–H···O=C hydrogen bond (six-membered ring) between the amide NH and the ester carbonyl, which is geometrically impossible in the para-isomer. This intramolecular H-bond reduces solvent-exposed H-bond donor capacity, lowers aqueous solubility, and decreases chromatographic polarity (predicted logP increase of 0.3–0.5 units based on fragment-based calculations; experimental logP data absent for both isomers). In receptor binding, the ortho-substitution creates a significantly different molecular shape (U-shaped vs. extended) that alters pharmacophore complementarity.

Medicinal Chemistry Positional Isomerism Drug Design

Thioether (Sulfide) vs. 4,4-Dioxide (Sulfone) Oxidation State: Electronic and Metabolic Stability Differences

The target compound contains the 5,6-dihydro-1,4-oxathiin ring in its native thioether (sulfide) oxidation state. The corresponding 4,4-dioxide sulfone analog—Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate (CAS 1144500-07-1)—has a molecular weight of 387.4 g/mol, an increase of 32 mass units (two oxygen atoms) . This oxidation state difference is known from the carboxin/oxycarboxin pair to profoundly alter electron distribution on the oxathiin ring: the sulfone is more electron-deficient, exhibits reduced lipophilicity, and shows altered systemic mobility in planta [1]. For carboxin (sulfide), the SDH Ki is 0.5 µM; for oxycarboxin (sulfone), comparable quantitative Ki data against isolated SDH are not reported in primary literature, but whole-cell ED50 values against Rhizoctonia solani shift from 0.3 µg/mL (carboxin) to 1.0 µg/mL (oxycarboxin), indicating ~3-fold potency loss upon oxidation [2]. While these specific values are for the 2-methyl series rather than the 3-phenyl series, the electronic effect of S→SO2 conversion is class-general and predicts analogous divergence for the target compound relative to its sulfone congener.

Agrochemical Chemistry Oxidation State Metabolic Stability

3-Phenyl vs. 2-Methyl Substitution on the Oxathiin Ring: Target Selectivity Implications

Carboxin and UC84 both carry a 2-methyl substituent on the oxathiin ring, which is known from SDHI structural biology to occupy a small hydrophobic pocket adjacent to the ubiquinone binding site [1]. The target compound instead bears a 3-phenyl substituent, which is sterically more demanding (phenyl vs. methyl: molecular volume increase of ~70 ų) and alters the conjugation pattern of the oxathiin double bond (3-phenyl vinyl sulfide vs. 2-methyl vinyl sulfide). In the NNRTI context, SAR studies on oxathiin carboxanilide analogs demonstrated that replacing the 2-methyl group with larger substituents generally reduces anti-HIV potency but can improve selectivity against drug-resistant mutants; for example, the 2-furanyl analog UC10 showed improved potency relative to UC84 against the K103N mutant [2]. While direct comparative data for the 3-phenyl compound are not published, the steric and electronic divergence from the 2-methyl series predicts a distinct target selectivity fingerprint, potentially reducing SDH affinity (loss of the methyl hydrophobic anchor) while altering NNRTI binding-pocket occupancy.

SDHI Fungicide NNRTI Target Selectivity

Comparative Molecular Weight and logP Estimation for Procurement-Relevant Physicochemical Differentiation

The target compound (MW 355.4 ) is approximately 50% heavier than the prototypical oxathiin carboxanilide carboxin (MW 235.3 [1]) and 20% heavier than UC84 (MW ~296.8, calculated for C15H15ClNO4S). Its predicted cLogP (ChemAxon fragment-based estimate) is 3.8 ± 0.4, compared to carboxin (cLogP 2.1) and UC84 (cLogP 3.2). The higher molecular weight and lipophilicity predict reduced aqueous solubility and increased plasma protein binding, which are critical parameters for both in vitro assay design and in vivo dosing [2]. No experimental solubility, logP, or pKa data have been reported for this specific compound in the peer-reviewed literature, representing a key evidence gap.

Physicochemical Properties ADME Procurement Specification

Optimal Application Scenarios for Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate Based on Differentiated Evidence


Probing Ortho-Substitution Effects in Oxathiin Carboxanilide Structure-Activity Relationships

The ortho-aminobenzoate substitution creates a U-shaped molecular conformation with intramolecular N–H···O=C hydrogen bonding that is absent in the para-isomer (CAS 1010930-29-6). Researchers investigating how molecular shape and internal H-bonding influence target binding in the oxathiin carboxanilide series should specifically procure this ortho isomer. The comparison between the ortho and para isomers (identical MW 355.4, identical formula C19H17NO4S) provides a clean isosteric pair for isolating conformational effects on SDH or HIV RT inhibition .

Comparative SDHI vs. NNRTI Selectivity Profiling Using 3-Phenyl Oxathiin Scaffolds

The 3-phenyl substituent distinguishes this compound from the 2-methyl found in carboxin (SDHI Ki 0.5 µM) and UC84 (NNRTI EC50 0.015 µg/mL). This compound is suited for systematic selectivity profiling to determine whether 3-phenyl substitution shifts the activity preference toward SDH, HIV RT, or a novel target. The thioether oxidation state (as opposed to the sulfone, MW 387.4) preserves the electron-rich character of the heterocycle, which may be critical for redox-active site interactions [1].

Formulation and Metabolic Stability Studies of High-logP Oxathiin Derivatives

With a predicted logP of ~3.8 (versus carboxin at 2.1), this compound represents the high-lipophilicity end of the oxathiin carboxanilide spectrum. It is suitable for studying the impact of elevated lipophilicity on membrane permeability, metabolic stability, and plasma protein binding in this chemical class. The methyl ester also provides a hydrolytically labile site that can serve as a prodrug handle or metabolic soft spot [2].

Chemical Biology Tool for Investigating Sigma Receptor vs. SDH Engagement

Structural analogs bearing the oxathiin carboxanilide core have demonstrated affinity for sigma-2 receptors (Ki values in the 20–90 nM range for certain derivatives [3]). The combination of ortho-ester and 3-phenyl substitution may confer a unique sigma/SDH selectivity ratio. This compound can be used as a probe to differentiate sigma-mediated from SDH-mediated cellular effects in neurobiology or oncology contexts where both target classes are implicated.

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